![molecular formula C9H11FN2OS B2496382 2-[(4-Fluorobenzyl)thio]acetohydrazide CAS No. 669709-39-1](/img/structure/B2496382.png)
2-[(4-Fluorobenzyl)thio]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"2-[(4-Fluorobenzyl)thio]acetohydrazide" is a chemical compound of interest due to its potential application in various fields of chemistry and pharmacology. This analysis delves into the synthesis process, structural and molecular properties, and both physical and chemical behaviors of the compound or its closely related derivatives.
Synthesis Analysis
The synthesis of compounds related to "2-[(4-Fluorobenzyl)thio]acetohydrazide" typically involves the reaction of 4-fluorobenzaldehyde with derivatives of acetohydrazide. For example, N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl) acetohydrazide is synthesized via the reaction of 4-fluorobenzaldehyde with 2-(1H-1,2,4-triazole-1-yl) acetohydrazide, indicating a method that could be adapted for synthesizing "2-[(4-Fluorobenzyl)thio]acetohydrazide" (Li Wei-hua et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds showcases crystallization in specific systems, such as the monoclinic system with detailed space group parameters. These structures often feature intermolecular hydrogen-bond interactions stabilizing the compound, which is crucial for understanding the molecular geometry and potential reactivity of "2-[(4-Fluorobenzyl)thio]acetohydrazide" (Li Wei-hua et al., 2006).
Aplicaciones Científicas De Investigación
Anticancer Applications
2-[(4-Fluorobenzyl)thio]acetohydrazide derivatives have shown promising results in anticancer studies. Specifically, derivatives like 2-((5-substitutedbenzothiazol-2-yl)thio)-N’-(2-(4-(substitutedphenyl)ethylidene)acetohydrazides have been synthesized and their anticancer activity has been evaluated against various cancer cell lines such as C6 (Rat brain glioma), A549 (Human lung adenocarcinoma), MCF-7 (Human breast adenocarcinoma), and HT-29 (Human colorectal adenocarcinoma) using the MTT test. These derivatives have exhibited significant cytotoxic activity and selectivity towards carcinogenic cell lines. Moreover, flow cytometric analysis was performed to identify the death pathway of the carcinogenic cells, showcasing the compound's potential in cancer treatment research (Osmaniye et al., 2018).
Enzyme Inhibition and Biological Activities
Various derivatives of 2-[(4-Fluorobenzyl)thio]acetohydrazide have been synthesized and characterized for their lipase and α-glucosidase inhibition activities. Among them, certain compounds have demonstrated significant anti-lipase and anti-α-glucosidase activities, indicating their potential use in managing conditions like obesity and diabetes (Bekircan et al., 2015). Additionally, these compounds have been evaluated for their antimicrobial and antioxidant activities, with some showing very good scavenging activities, indicating their potential in developing new therapeutic agents (Menteşe et al., 2015).
Antimicrobial Applications
Some derivatives of 2-[(4-Fluorobenzyl)thio]acetohydrazide have shown promising results as antibacterial agents. For instance, a study demonstrated that 2-(4-fluorobenzene-1-sulfonyl)-N′-(4-fluorobenzene-1-sulfonyl)acetohydrazide revealed significant antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), surpassing the effectiveness of certain standard antibacterial compounds (Li et al., 2020).
Structural and Nonlinear Optical Properties
The structural characteristics and nonlinear optical properties of certain hydrazones, including derivatives of 2-[(4-Fluorobenzyl)thio]acetohydrazide, have been explored. These studies have involved synthesis, characterization, and investigation of their third-order nonlinear optical properties, indicating their potential applications in optical device technologies like optical limiters and optical switches (Naseema et al., 2010).
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2OS/c10-8-3-1-7(2-4-8)5-14-6-9(13)12-11/h1-4H,5-6,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWGHOWAAGUGFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)NN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluorobenzyl)thio]acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-fluorobenzyl)thio)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2496302.png)
![8,11-Dioxadispiro[3.2.47.24]tridecan-3-one](/img/structure/B2496304.png)
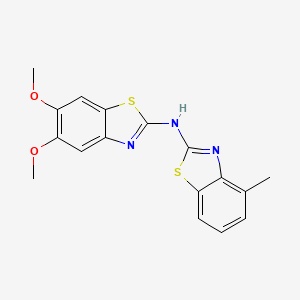
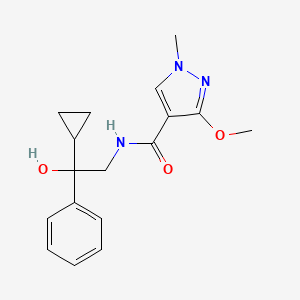
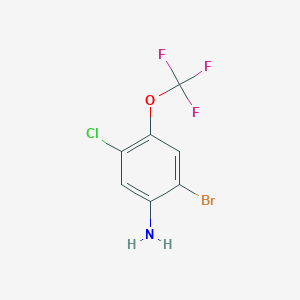

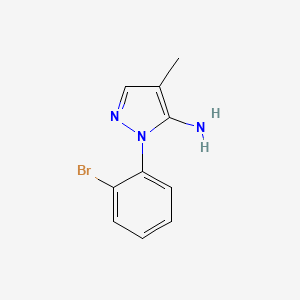
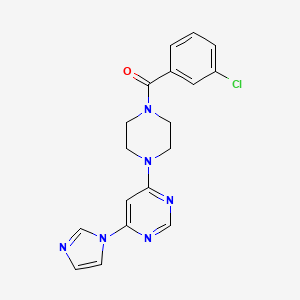
![N-[4-(benzotriazol-1-ylmethyl)-1,3-thiazol-2-yl]formamide](/img/structure/B2496315.png)


![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2496319.png)
![4-ethylsulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2496320.png)
![3-(2-Methoxyethyl)-6-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2496321.png)